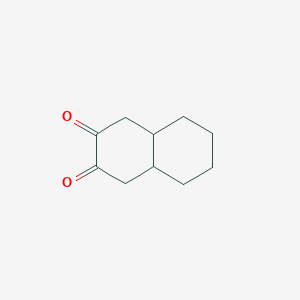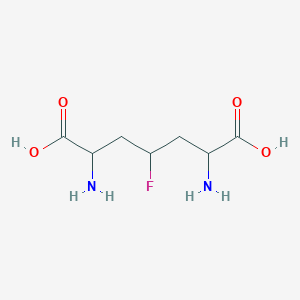
2,6-Diamino-4-fluoroheptanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-4-fluoroheptanedioic acid is a chemical compound with the molecular formula C7H12N2O4F It is a derivative of heptanedioic acid, featuring amino groups at the 2 and 6 positions and a fluorine atom at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-fluoroheptanedioic acid typically involves multi-step organic reactions. One common method includes the fluorination of a heptanedioic acid derivative followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2,6-Diamino-4-fluoroheptanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups or the fluorine atom, leading to different oxidation states.
Reduction: Reduction reactions can target the carbonyl groups in the heptanedioic acid backbone.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2,6-Diamino-4-fluoroheptanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Diamino-4-fluoroheptanedioic acid involves its interaction with specific molecular targets. The amino groups and the fluorine atom can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
2,6-Diaminoheptanedioic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
4-Fluoroheptanedioic acid:
Uniqueness
2,6-Diamino-4-fluoroheptanedioic acid is unique due to the presence of both amino groups and a fluorine atom, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking these functional groups.
特性
CAS番号 |
10348-16-0 |
|---|---|
分子式 |
C7H13FN2O4 |
分子量 |
208.19 g/mol |
IUPAC名 |
2,6-diamino-4-fluoroheptanedioic acid |
InChI |
InChI=1S/C7H13FN2O4/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14) |
InChIキー |
ZDFACBQHCRNYGW-UHFFFAOYSA-N |
正規SMILES |
C(C(CC(C(=O)O)N)F)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


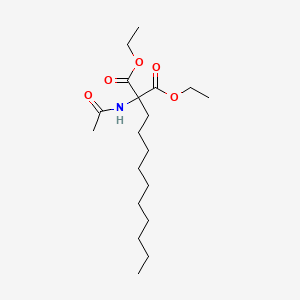
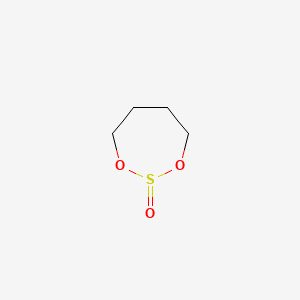

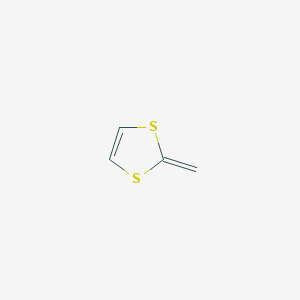
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)

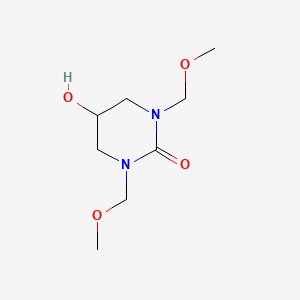
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)



